molecular formula C13H11N5S B2610555 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 1334370-68-1

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No. B2610555
CAS RN: 1334370-68-1
M. Wt: 269.33
InChI Key: VDUBPMJLKORBIO-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridazine derivative that has been found to exhibit promising activity against a variety of diseases.

Scientific Research Applications

1. Antiulcer Agents and Gastric Properties

  • Imidazo[1,2-a]pyridine derivatives, related to the compound , have been investigated for their potential as antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties. Studies have shown that certain analogs have pharmacologic profiles suitable for clinical evaluation as antiulcer agents (Kaminski et al., 1987).

2. Potential Anticancer Agents

  • Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, structurally related to the compound in focus, have been synthesized as potential anticancer agents. These compounds, especially the 1,2-dihydropyrido[3,4-b]pyrazines, are known for their mitotic inhibition and antitumor activity (Temple et al., 1987).

3. Regioselective Sulfenylation in Green Chemistry

  • A study on iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines, -pyrimidines, and [1,2-b]pyridazines, including compounds similar to the one , focused on the formation of 3-arylthioimidazoheterocycles. This process is significant for its moderate to excellent yields under metal-free conditions, highlighting its relevance in green chemistry (Hiebel & Berteina‐Raboin, 2015).

4. Anti-inflammatory Properties and Synthesis

  • Imidazo[2,1-b][1,3]thiazine derivatives, related to the compound of interest, have been studied for their potential as anti-inflammatory agents. These studies involve the synthesis of novel compounds and evaluation of their anti-inflammatory activity in animal models (Biointerface Research in Applied Chemistry, 2022).

5. Fluorescence Sensing Applications

  • Imidazo[1,2-a]pyridine derivatives have been used to develop sensors for hydrazine, a compound with significant industrial applications. These sensors work by fluorescent turn-on signaling, demonstrating the utility of these compounds in analytical chemistry (Li et al., 2018).

6. Synthesis of Fluorescent Compounds

  • The synthesis of 2-azaindolizines (imidazo[1,5-a]pyridines) using iodine-mediated, oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides has been explored. These compounds are easily converted to various fluorescent compounds, highlighting their potential in the development of new fluorescent materials (Shibahara et al., 2006).

properties

IUPAC Name

3-imidazol-1-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-11(8-14-5-1)9-19-13-4-3-12(16-17-13)18-7-6-15-10-18/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUBPMJLKORBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

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